Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically containing both pyridazine and benzothiophene moieties.
- The systematic name provides valuable information:
Methyl: Indicates the presence of a methyl group (CH₃).
2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
- These structural features suggest potential biological activity.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound. I can provide general strategies:
Heterocyclic Synthesis: Researchers often use multistep reactions to construct complex heterocycles.
Functional Group Transformations: Incorporating the chlorophenyl group and the carbonyl functionality requires careful synthetic planning.
Protecting Groups: Protecting groups may be necessary during synthesis.
Industrial Production: Industrial-scale synthesis likely involves optimization of existing methods or novel approaches.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Explore signaling pathways affected by the compound.
Cellular Effects: Understand how it modulates cellular processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related heterocyclic compounds.
Similar Compounds:
Remember, this compound’s complexity makes it intriguing for further research
Properties
Molecular Formula |
C21H18ClN3O4S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-21(28)17-14-7-2-3-8-16(14)30-20(17)23-19(27)18-15(26)9-10-25(24-18)13-6-4-5-12(22)11-13/h4-6,9-11H,2-3,7-8H2,1H3,(H,23,27) |
InChI Key |
XHDGCDLMHZCRQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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